N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a benzyl group substituted with two fluorine atoms, a pyrimido[4,5-d]pyrimidin-4-yl group, and an acetamide group. The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-d]pyrimidin-4-yl ring, the introduction of the 3,5-difluorobenzyl group, and the attachment of the acetamide group. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimido[4,5-d]pyrimidin-4-yl ring, the 3,5-difluorobenzyl group, and the acetamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimido[4,5-d]pyrimidin-4-yl ring, the 3,5-difluorobenzyl group, and the acetamide group. The exact reactions that this compound can undergo would depend on the specific conditions and reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Scientific Research Applications
Synthesis and Biological Activities
Novel Synthesis Methods : Research in the field of medicinal chemistry often explores the synthesis of pyrimidine derivatives due to their potential biological activities. For example, novel methods for synthesizing benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been developed, derived from natural products like visnaginone and khellinone. These compounds exhibit promising anti-inflammatory and analgesic properties, highlighting the synthetic versatility and therapeutic potential of pyrimidine derivatives (A. Abu‐Hashem et al., 2020).
Antitumor and Antimicrobial Activities : Pyrimidine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, certain N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid compounds have been identified as potent antitumor agents, demonstrating the potential of pyrimidine derivatives in cancer therapy (A. Gangjee et al., 2005).
Inhibitors of Biological Pathways : Pyrimidine derivatives have also been explored as inhibitors of specific biological pathways. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors, offering potential therapeutic avenues for allergic conditions and asthma (S. Nagashima et al., 2009).
Structural and Mechanistic Studies
Crystal Structure Analysis : The crystal structures of compounds containing the pyrimidine moiety provide insights into their potential mechanisms of action and interactions with biological targets. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides offer examples of how structural analysis contributes to understanding the molecular basis of their biological activities (S. Subasri et al., 2016).
Docking Studies and Pharmacological Evaluation : Docking studies and pharmacological evaluations are crucial in assessing the potential efficacy of pyrimidine derivatives as therapeutic agents. Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shed light on their anticonvulsant properties, demonstrating the importance of molecular docking in predicting biological activity (H. Severina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of this compound would depend on its potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-9-19-6-13-15(23-9)21-8-22-16(13)25-7-14(24)20-5-10-2-11(17)4-12(18)3-10/h2-4,6,8H,5,7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBASMHZIKJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.